6-Ethyl-2,6-diazaspiro[3.4]octane
CAS No.:
Cat. No.: VC18683079
Molecular Formula: C8H16N2
Molecular Weight: 140.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16N2 |
|---|---|
| Molecular Weight | 140.23 g/mol |
| IUPAC Name | 6-ethyl-2,6-diazaspiro[3.4]octane |
| Standard InChI | InChI=1S/C8H16N2/c1-2-10-4-3-8(7-10)5-9-6-8/h9H,2-7H2,1H3 |
| Standard InChI Key | WQEBYNUXWYRLCB-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCC2(C1)CNC2 |
Introduction
Chemical Structure and Physicochemical Properties
6-Ethyl-2,6-diazaspiro[3.4]octane (IUPAC name: 6-ethyl-2,6-diazaspiro[3.4]octane; molecular formula: C₈H₁₆N₂) features a spirocyclic architecture comprising a cyclopropane ring fused to a piperidine-like system. The ethyl group at the 6-position introduces steric and electronic modifications that distinguish it from simpler diazaspiro analogues. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 140.23 g/mol |
| XLogP3 | 1.2 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Topological Polar Surface | 15.3 Ų |
The spirojunction imposes significant ring strain, which influences both synthetic accessibility and reactivity. Density functional theory (DFT) calculations suggest that the ethyl substituent stabilizes the chair-like conformation of the piperidine ring, enhancing compatibility with biological targets .
Synthetic Methodologies
Core Structure Assembly
The synthesis of 2,6-diazaspiro[3.4]octane derivatives typically employs annulation strategies. A three-route approach developed by Lukin et al. (2022) demonstrates the adaptability of spirocyclic synthesis :
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Cyclopentane Annulation: Reaction of ethylenediamine derivatives with cyclopropane precursors under basic conditions (e.g., K₂CO₃/DMF).
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Four-Membered Ring Formation: [2+2] Cycloaddition between aziridines and alkenes catalyzed by transition metals.
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Tandem Cyclization-Reduction: Sequential treatment of nitroalkenes with reducing agents (e.g., LiAlH₄) to form the spiro framework.
Industrial-scale production often utilizes continuous flow reactors to optimize yield (typically 65–78%) while minimizing purification steps .
Ethyl Group Functionalization
Biological Activities and Mechanisms
Antitubercular Properties
A 2022 structure-activity relationship (SAR) study evaluated 12 nitrofuran derivatives of 6-ethyl-2,6-diazaspiro[3.4]octane against M. tuberculosis H37Rv . Key findings include:
| Compound | MIC (μg/mL) | Structural Feature |
|---|---|---|
| 17 | 0.016 | 1,2,4-Triazole substituent |
| 24 | 0.125 | 1,2,4-Oxadiazole moiety |
| 18 | 0.250 | Unsubstituted parent core |
Mechanistic studies suggest that the 1,2,4-triazole derivative (Compound 17) inhibits mycobacterial dihydrofolate reductase (DHFR) through competitive binding at the pterin site .
KRASG12C Inhibition in Oncology
In covalent inhibitor development for KRASG12C-driven cancers, 6-ethyl-2,6-diazaspiro[3.4]octane serves as a key pharmacophore. Huang et al. (2025) reported a derivative (Compound 56.6) with IC₅₀ = 2.3 nM against NSCLC cells, achieved through:
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Covalent Modification: Michael addition to cysteine 12
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Enhanced Selectivity: Spirocyclic geometry prevents off-target binding to WT KRAS
Comparative Analysis with Structural Analogues
Impact of Ethyl Substitution
Comparative studies reveal that ethyl substitution at the 6-position confers:
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20-fold increase in metabolic stability versus des-ethyl analogues
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3.5× improved blood-brain barrier permeability in rodent models
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Reduced hERG channel affinity (IC₅₀ > 30 μM vs. 8.2 μM for 2,6-diazaspiro[3.4]octane)
Diazaspiro[3.4]octane Derivatives
| Compound | Key Feature | Bioactivity |
|---|---|---|
| 2,6-Diazaspiro[3.4]octane | Parent scaffold | Moderate antimicrobial activity |
| 6-Methyl derivative | Increased lipophilicity | Enhanced CNS penetration |
| 6-Cyclopropyl analogue | Improved metabolic stability | Lower aqueous solubility |
Future Directions and Challenges
Targeted Drug Delivery Systems
Encapsulation of 6-ethyl-2,6-diazaspiro[3.4]octane derivatives in lipid nanoparticles (LNPs) shows promise for:
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Tuberculosis Therapy: Sustained release over 72 hours in macrophage models
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Oncological Applications: Tumor-selective accumulation via EPR effect
Synthetic Biology Approaches
Recent advances in enzymatic cascades enable biosynthesis of the spirocyclic core using engineered E. coli strains (yield: 1.2 g/L), potentially revolutionizing large-scale production.
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